molecular formula C19H33NO2 B11115617 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine

1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine

Cat. No.: B11115617
M. Wt: 307.5 g/mol
InChI Key: IUQYLYYXKZJRJM-UHFFFAOYSA-N
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Description

1-({2-[(3,3-Dimethylbicyclo[221]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine is a complex organic compound characterized by its unique bicyclic structure and dioxolane ring

Preparation Methods

The synthesis of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine typically involves multiple steps:

    Synthetic Routes: The initial step often involves the preparation of the bicyclic intermediate, 3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethanol. This intermediate is then reacted with a suitable dioxolane precursor under acidic conditions to form the dioxolane ring.

    Reaction Conditions: The reaction conditions usually include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like dichloromethane. The reaction is typically carried out at room temperature.

    Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where reagents like alkyl halides can introduce new functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.

Scientific Research Applications

1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and dioxolane ring allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine can be compared with similar compounds such as:

The uniqueness of 1-({2-[(3,3-Dimethylbicyclo[22

Properties

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

1-[[2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-1,3-dioxolan-4-yl]methyl]piperidine

InChI

InChI=1S/C19H33NO2/c1-19(2)15-7-6-14(10-15)17(19)11-18-21-13-16(22-18)12-20-8-4-3-5-9-20/h14-18H,3-13H2,1-2H3

InChI Key

IUQYLYYXKZJRJM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CC3OCC(O3)CN4CCCCC4)C

Origin of Product

United States

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